2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide
Description
2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a phenyl group, a pyrrolidine ring, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(17-15-16-8-11-20-15)13(18-9-4-5-10-18)12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYFKKDTOPZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the pyrrolidine ring: This can be done via nucleophilic substitution reactions where a pyrrolidine derivative reacts with an appropriate electrophile.
Coupling of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the phenyl group onto the acetamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phenyl, pyrrolidine, or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research has indicated that compounds containing thiazole rings often exhibit significant pharmacological properties, including antimicrobial , anti-inflammatory , and analgesic activities. 2-Phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide has been investigated for its ability to modulate biological pathways relevant to pain management and neuropharmacology.
Analgesic and Anti-inflammatory Studies
In vitro studies have shown that this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 75 | 100 |
These results suggest that the compound has a substantial anti-inflammatory effect, making it a candidate for further development in pain management therapies.
Neuropharmacological Applications
Studies have explored the potential of this compound in treating neurological disorders. Its ability to interact with central nervous system receptors positions it as a potential candidate for conditions such as anxiety and depression.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(1-pyrrolidinyl)acetamide: Lacks the thiazole ring.
2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the phenyl group.
2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
The presence of all three functional groups (phenyl, pyrrolidine, and thiazole) in 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide might confer unique chemical and biological properties, making it a compound of interest for further study.
Biological Activity
2-Phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound notable for its structural complexity, which includes a phenyl group, a pyrrolidine moiety, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuropharmacology. Understanding its biological activity is crucial for optimizing its pharmacological profile and exploring its applications in various therapeutic areas.
- Molecular Formula : C15H17N3OS
- Molar Mass : 287.38 g/mol
- CAS Number : 866144-85-6
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, particularly its potential as an analgesic and anti-inflammatory agent. The compound's interaction with biological targets is believed to involve receptor binding or enzyme inhibition.
Compounds containing thiazole rings are known for their diverse pharmacological properties. Preliminary studies suggest that this compound may modulate biological pathways relevant to pain management by interacting with central nervous system receptors. Techniques such as radiolabeled ligand binding assays and in vitro cell line assays are commonly employed to evaluate the efficacy and selectivity of this compound against various biological targets.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features. Below is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)-N-(thiazol-2-yl)acetamide | Contains a methyl group on the phenyl ring | Enhanced lipophilicity may improve bioavailability |
| N-(pyridin-3-yl)-N'-(thiazol-2-yl)urea | Urea linkage instead of amide | Potentially different mechanism of action |
| 4-Amino-N-(thiazol-2-yl)butanamide | Aliphatic chain instead of a pyrrolidine | Different pharmacokinetic profile |
Research Findings and Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Activity : A study assessed the antimicrobial properties of thiazole derivatives, revealing significant activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects, suggesting that modifications in the thiazole structure could enhance bioactivity .
- Anti-inflammatory Properties : Investigations into thiazole derivatives have shown their potential in reducing inflammation markers in vitro. The structure of this compound may confer similar anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .
- Neuropharmacological Effects : Research on compounds with similar structures has indicated their ability to interact with neurotransmitter receptors, potentially influencing pain pathways. This suggests that this compound might be effective in managing neuropathic pain conditions .
Q & A
Q. What is the recommended synthetic route for 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide?
The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting diphenylacetic acid (or substituted arylacetic acid) with 2-aminothiazole in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base at 273 K. Post-reaction workup includes extraction with dichloromethane, washing with saturated NaHCO₃, and crystallization from methanol/acetone mixtures .
Q. What structural features govern the molecular conformation of this compound?
X-ray crystallography reveals that the acetamide group forms distinct dihedral angles with the phenyl (75.79°–81.85°) and thiazole rings (12.32°), influencing molecular packing. Intermolecular N–H···N hydrogen bonds create R₂²(8) ring motifs, while C–H···π and π–π interactions (e.g., thiazole centroid distances of ~3.7 Å) stabilize the crystal lattice .
Q. Which analytical methods are critical for confirming purity and structure?
Key techniques include:
- Elemental analysis to verify stoichiometry.
- FT-IR for detecting amide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., thiazole protons at δ ~7.5 ppm).
- X-ray diffraction for absolute configuration and intermolecular interaction analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between similar acetamide derivatives?
Discrepancies in bond lengths or angles may arise from refinement protocols. For example:
- Freely refining labile H atoms (e.g., N–H in amides) vs. using riding models.
- Validating outliers via omit maps and adjusting displacement parameters (Uiso). Cross-referencing with related structures (e.g., 2-(3,4-dichlorophenyl) analogs) ensures consistency .
Q. What strategies optimize synthetic yield for structurally complex analogs?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of arylacetic acids.
- Catalyst tuning : Substituent-sensitive coupling agents (e.g., HOBt/EDC) improve amidation efficiency.
- Crystallization control : Slow evaporation from methanol/acetone (1:1) yields high-purity single crystals .
Q. How do substituents on the phenyl ring affect intermolecular interactions and bioactivity?
- Electron-withdrawing groups (e.g., Cl, Br) increase π–π stacking distances (e.g., 3.697 Å in thiazole-thiazole interactions) but enhance hydrogen-bond acceptor strength.
- Steric effects : Bulky substituents (e.g., naphthyl) disrupt packing, reducing melting points.
- Biological relevance : Thiazole-linked triazoles (e.g., compound 9c ) show improved docking affinity in enzyme targets due to enhanced hydrophobic contacts .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) using crystal structure coordinates to model interactions with active sites (e.g., acetylcholinesterase).
- MD simulations (AMBER/CHARMM) assess stability of hydrogen bonds (e.g., N–H···N) over 100-ns trajectories.
- QSAR models correlate substituent electronegativity with inhibitory activity .
Methodological Considerations
Data Contradiction Analysis Example :
If NMR spectra show unexpected splitting, verify:
- Tautomerism : Thiazole NH protons may exhibit dynamic exchange in DMSO-d₆.
- Rotamer populations : Restricted rotation in the pyrrolidinyl group causes diastereotopic splitting .
Table 1 : Key Crystallographic Parameters for Related Acetamides
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Motif |
|---|---|---|---|
| 2,2-Diphenyl derivative | P 1 | 75.79 (phenyl) | R₂²(8) |
| 2-(3,4-Dichlorophenyl) | P 1 | 61.8 (thiazole) | R₂²(8) |
| 2-Naphthyl analog | C2/c | 68.2 (naphthyl) | C–H···π dominant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
